molecular formula C33H59N3O7 B565609 Acetoxy Cyclosporin A Acetate CAS No. 138957-23-0

Acetoxy Cyclosporin A Acetate

Cat. No.: B565609
CAS No.: 138957-23-0
M. Wt: 609.849
InChI Key: FIRHBFWMHRQJRD-GZJMPQFMSA-N
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Scientific Research Applications

Acetoxy Cyclosporin A Acetate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Acetoxy Cyclosporin A Acetate, like its parent compound Cyclosporin A (CsA), primarily targets calcineurin , a protein phosphatase involved in T-cell activation . The compound binds to the receptor cyclophilin-1 inside cells, producing a complex known as cyclosporine-cyclophilin . This interaction plays a crucial role in the immunomodulatory properties of the compound, preventing organ transplant rejection and treating various inflammatory and autoimmune conditions .

Mode of Action

The compound’s mode of action involves inhibiting the activation of T cells, affecting the induction phase rather than the proliferative phase of lymphoid populations . This interaction results in a decrease in the production of these lymphokines, thereby suppressing the immune response .

Biochemical Pathways

The compound affects the calcineurin pathway , which is crucial for T-cell activation . By inhibiting calcineurin, the compound prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. This prevents NFAT from translocating to the nucleus and initiating the transcription of genes for IL-2 and other cytokines, thereby suppressing the immune response .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of Cyclosporin A, given their structural similarities. Cyclosporin A has a narrow therapeutic range and a large variability in its dose-concentration relationship between different patients and within an individual patient . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties could significantly impact its bioavailability and efficacy .

Result of Action

The result of the compound’s action is a suppression of the immune response , particularly the response mediated by T cells . This makes the compound useful in preventing organ transplant rejection and treating various inflammatory and autoimmune conditions . It also has potential applications in treating diseases characterized by an overactive immune response.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s production and efficacy can be affected by the conditions of the fungal cultures used to produce it . Additionally, the compound’s action can be influenced by the patient’s physiological environment, including factors such as the patient’s immune status and the presence of other medications .

Future Directions

Research into the formulation of Cyclosporin A, a compound closely related to Acetoxy Cyclosporin A Acetate, has led to the development of new formulations such as cationic emulsions and nanomicellar aqueous solutions to address challenges in drug delivery .

Biochemical Analysis

Biochemical Properties

Acetoxy Cyclosporin A Acetate interacts with various enzymes and proteins. It is known to bind to cyclophilin A, an abundant cytosolic protein involved in various diseases . The nature of these interactions is complex and involves changes in the conformation and function of the interacting biomolecules .

Cellular Effects

This compound has significant effects on cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to depress helper T cell function, which is a crucial part of the immune response .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The precise molecular mechanism of immunosuppression by Cyclosporin A, and by extension this compound, has not been fully elucidated .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Cyclosporin A. Cyclosporin A is known to interact with various enzymes and cofactors

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is likely that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetoxy Cyclosporin A Acetate involves the acetylation of Cyclosporin A. The process typically includes the use of acetic anhydride in the presence of a base such as pyridine to introduce the acetoxy groups . The reaction conditions are carefully controlled to ensure the selective acetylation of the hydroxyl groups present in the Cyclosporin A molecule.

Industrial Production Methods

Industrial production of Cyclosporin A, the precursor to this compound, is achieved through submerged fermentation using the fungus Tolypocladium inflatum . The fermentation process is optimized to maximize the yield of Cyclosporin A, which is then purified and subjected to acetylation to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Acetoxy Cyclosporin A Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Cyclosporin A: The parent compound, known for its immunosuppressive properties.

    Tacrolimus: Another immunosuppressant with a similar mechanism of action but different chemical structure.

    Sirolimus: An immunosuppressant that inhibits a different pathway (mTOR) compared to Cyclosporin A.

Uniqueness

Acetoxy Cyclosporin A Acetate is unique due to its acetylated structure, which can alter its biological activity and pharmacokinetic properties. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound, Cyclosporin A .

Properties

IUPAC Name

[(E,5R,16S)-6-acetyloxy-7-(dimethylamino)-5,17-dimethyl-16-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-8,15-dioxooctadec-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H59N3O7/c1-22(2)21-27(34-8)33(41)35-30(23(3)4)28(39)18-13-11-12-14-19-29(40)31(36(9)10)32(43-26(7)38)24(5)17-15-16-20-42-25(6)37/h15-16,22-24,27,30-32,34H,11-14,17-21H2,1-10H3,(H,35,41)/b16-15+/t24-,27+,30+,31?,32?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRHBFWMHRQJRD-GZJMPQFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=CCOC(=O)C)OC(=O)C)N(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/COC(=O)C)C(C(C(=O)CCCCCCC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)N(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H59N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746919
Record name (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138957-23-0
Record name (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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